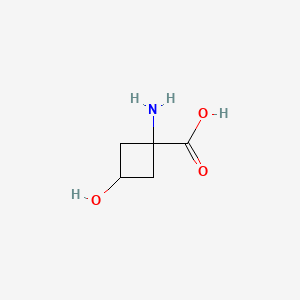

1-Amino-3-hydroxycyclobutane-1-carboxylic acid

CAS No.: 1246809-40-4

Cat. No.: VC4963394

Molecular Formula: C5H9NO3

Molecular Weight: 131.131

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1246809-40-4 |

|---|---|

| Molecular Formula | C5H9NO3 |

| Molecular Weight | 131.131 |

| IUPAC Name | 1-amino-3-hydroxycyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(7)2-5/h3,7H,1-2,6H2,(H,8,9) |

| Standard InChI Key | OEQBVNDAVKXWBS-UHFFFAOYSA-N |

| SMILES | C1C(CC1(C(=O)O)N)O |

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration and Molecular Features

1-Amino-3-hydroxycyclobutane-1-carboxylic acid (CAS 1932561-79-9) adopts a cis-(1s,3s) configuration, with the amino (-NH2) and hydroxy (-OH) groups occupying adjacent positions on the cyclobutane ring . This spatial arrangement imposes significant steric strain, influencing both reactivity and conformational stability. The molecular formula is C5H9NO3, with a molar mass of 131.13 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | -3.8 |

| Polar Surface Area | 84 Ų |

| Hydrogen Bond Donors | 3 (NH2, OH, COOH) |

| Hydrogen Bond Acceptors | 4 (NH2, OH, COOH, ring oxygen) |

| Rotatable Bonds | 1 (carboxylic acid side chain) |

| Ring Count | 1 (cyclobutane) |

The low LogP value underscores high hydrophilicity, likely due to the carboxylic acid and hydroxyl groups. This property limits passive membrane permeability but enhances solubility in aqueous media, a critical factor for its utility in radiopharmaceutical formulations .

Synthesis and Manufacturing

Synthetic Routes and Key Intermediates

The synthesis of 1-amino-3-hydroxycyclobutane-1-carboxylic acid typically proceeds through a multi-step sequence involving protective group strategies and catalytic hydrogenolysis. A patented route outlined in EP2683684B1 describes its preparation as an intermediate in 18F-FACBC production :

-

Benzyl Protection:

Starting from 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester (Formula III), benzyl ether protection is employed to shield the hydroxyl group during subsequent reactions. -

Catalytic Debenzylation:

Hydrogenolysis using palladium on carbon (Pd/C) in ethanol, acidified with acetic acid (pH ≈ 3), removes the benzyl group. Optimal conditions require 10–12% Pd-C relative to substrate and reaction times of 2–4 days . -

Deprotection Steps:

-

Ethyl Ester Hydrolysis: Basic conditions (e.g., NaOH) cleave the ethyl ester to yield the carboxylic acid.

-

Boc Group Removal: Acidic hydrolysis (e.g., HCl) liberates the free amino group.

-

Table 2: Hydrogenolysis Optimization Data

| Test | Substrate (g) | Acetic Acid (mL/g) | Pd-C Loading (%) | Reaction Time (Days) | Completion (%) |

|---|---|---|---|---|---|

| 1 | 1 | 0.25 | 25 | 4 | 100 |

| 4 | 270 | 0.12 | 12 | 2 | 100 |

| 7 | 3 | 1.316 | 131.6 | 10 | 100 |

Notably, excessive Pd-C loading (Test 7) prolonged reaction times without improving yields, underscoring the importance of stoichiometric precision.

Applications in Radiopharmaceuticals

Role in 18F-FACBC Production

18F-FACBC, a PET tracer for imaging prostate cancer metastases, relies on 1-amino-3-hydroxycyclobutane-1-carboxylic acid as a precursor. The synthesis involves:

-

Radiofluorination: Nucleophilic displacement of a triflate group by [18F]fluoride on the cyclobutane ring.

-

Final Deprotection: Acidic and basic hydrolysis to yield the radiolabeled product .

The cis-(1s,3s) configuration is critical for target binding affinity, as stereochemical mismatches reduce tumor uptake specificity .

Comparative Analysis with Related Cyclic Amino Acids

Structural Analogues and Bioactivity

Compared to 1-amino-3-cyclopentene-1-carboxylic acid (CAS 27314-05-2), which features a five-membered unsaturated ring, the cyclobutane derivative exhibits:

-

Higher Ring Strain: Enhances reactivity in nucleophilic substitution reactions.

-

Reduced Conformational Flexibility: Limits off-target interactions in biological systems.

Table 3: Structural Comparison

| Property | 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid | 1-Amino-3-cyclopentene-1-carboxylic Acid |

|---|---|---|

| Ring Size | 4-membered | 5-membered |

| Double Bonds | 0 | 1 |

| Melting Point | Not reported | Not specified |

| LogP | -3.8 | -0.43 |

The cyclobutane analogue’s lower LogP suggests superior aqueous solubility, advantageous for intravenous administration in imaging agents.

Research Directions and Challenges

Scalability and Process Optimization

Current synthetic methods face scalability hurdles due to prolonged hydrogenolysis times (2–4 days) and high Pd-C loadings . Future work may explore:

-

Alternative Catalysts: Nickel or ruthenium-based systems to reduce precious metal reliance.

-

Continuous Flow Chemistry: To accelerate reaction rates and improve throughput.

Expanding Therapeutic Applications

Preliminary studies suggest derivatives of this compound could modulate amino acid transporters overexpressed in cancers . Targeted modifications to the cyclobutane scaffold may yield novel inhibitors with improved pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume